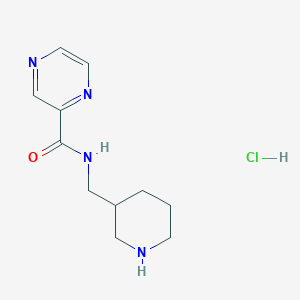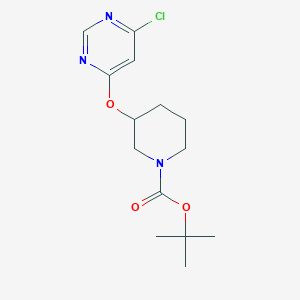
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) can be achieved through several methods. One common approach involves the condensation reaction and decarboxylation of diethyl malonate with 3-nitro-5-chloropyridine, followed by reduction . The reaction conditions typically involve the use of sodium and a suitable solvent.
Industrial Production Methods
Industrial production methods for 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyridine-2-carboxylic acid:
2-Methylpyridine-3-carboxylic acid: This compound has a similar carboxylic acid group but differs in the position of the methyl group.
2-Amino-3-methylpyridine: Similar in structure but lacks the carboxylic acid group.
Uniqueness
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Propriétés
Numéro CAS |
53636-67-2 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-amino-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,8H2,1H3,(H,10,11) |
Clé InChI |
IVSRJDYLHFTVIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)C(=O)O)N |
SMILES canonique |
CC1=CC(=C(N=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















